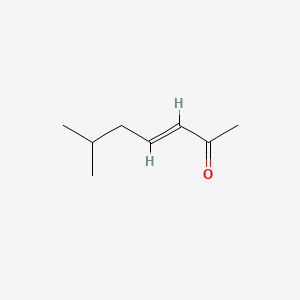

6-Methyl-3-hepten-2-one

Description

Definitive Chemical Structure and Stereoisomerism of (3E)-6-Methyl-3-hepten-2-one

The International Union of Pure and Applied Chemistry (IUPAC) name for this specific isomer is (E)-6-methylhept-3-en-2-one. nih.gov It is described as a colorless liquid with an oily-green, pungent, and herbaceous odor. nih.govnih.gov It is insoluble in water but soluble in fats and non-polar solvents like ethanol. nih.govnih.gov

Table 1: Chemical and Physical Properties of (3E)-6-Methyl-3-hepten-2-one

| Property | Value | Source(s) |

| Molecular Formula | C8H14O | nih.govstenutz.eu |

| Molar Mass | 126.20 g/mol | nih.govstenutz.eu |

| Appearance | Colorless liquid | nih.govnih.gov |

| Odor | Oily-green, pungent, herbaceous, tropical fruit, banana | nih.govthegoodscentscompany.comperflavory.com |

| Solubility in water | Insoluble | nih.govnih.gov |

| Solubility in other solvents | Soluble in fats and non-polar solvents | nih.govnih.gov |

| Density | 0.840-0.850 g/mL | nih.govthegoodscentscompany.comthegoodscentscompany.com |

| Refractive Index | 1.438-1.447 | nih.govthegoodscentscompany.comthegoodscentscompany.com |

| Boiling Point | 170-178 °C | thegoodscentscompany.com |

| Flash Point | 62.22-62.78 °C | thegoodscentscompany.comperflavory.comthegoodscentscompany.com |

| CAS Number | 20859-10-3 | nih.govstenutz.eusielc.com |

Relationship to Related Isomers and Structural Analogs (e.g., 6-Methyl-5-hepten-2-one)

6-Methyl-3-hepten-2-one (B1310061) shares its chemical formula (C8H14O) with several isomers, the most notable being 6-methyl-5-hepten-2-one (B42903), also known as sulcatone. wikipedia.orgnih.gov While they have the same types and numbers of atoms, the arrangement of these atoms differs, specifically in the position of the carbon-carbon double bond. In 6-methyl-5-hepten-2-one, the double bond is between the fifth and sixth carbons. wikipedia.orgnih.gov This structural difference leads to distinct physical and chemical properties. Sulcatone, for instance, has a citrus-like, fruity odor. wikipedia.org

Other isomers and structural analogs exist, such as 5-methyl-2-hepten-4-one, which has a nutty and slightly sweet or fruity aroma found in hazelnuts. chemicalbull.com These variations in structure, even subtle ones, can significantly impact the molecule's biological activity and aroma profile.

Table 2: Comparison of this compound and its Isomer 6-Methyl-5-hepten-2-one

| Property | (3E)-6-Methyl-3-hepten-2-one | 6-Methyl-5-hepten-2-one (Sulcatone) | Source(s) |

| IUPAC Name | (E)-6-methylhept-3-en-2-one | 6-methylhept-5-en-2-one | nih.govwikipedia.orgnih.gov |

| CAS Number | 20859-10-3 | 110-93-0 | nih.govwikipedia.orgnih.gov |

| Double Bond Position | C3-C4 | C5-C6 | nih.govwikipedia.org |

| Odor Profile | Oily-green, pungent, herbaceous | Citrus-like, fruity | nih.govwikipedia.org |

| Boiling Point | 170-178 °C | 173.5 °C | thegoodscentscompany.comwikipedia.org |

| Density | 0.840-0.850 g/mL | 0.8546 g/mL | nih.govthegoodscentscompany.comthegoodscentscompany.comwikipedia.org |

Historical and Current Academic Research Significance of Unsaturated Methyl Heptenones

Unsaturated methyl heptenones, including this compound and its isomers, have garnered significant attention in academic and industrial research for various reasons.

Historically, these compounds have been important intermediates in the synthesis of larger, more complex molecules. For example, 6-methyl-5-hepten-2-one is a key precursor in the production of dehydrolinalool, linalool, citral, and pseudoionone, which are themselves used to synthesize vitamins A, E, and K1, as well as various fragrances. chemicalbook.com The synthesis of these heptenones has been explored through various methods, including the cross aldol (B89426) condensation of isovaleraldehyde (B47997) and acetone (B3395972) to produce this compound. googleapis.comgoogle.comgoogle.com

Current research continues to explore the diverse applications of these compounds. They are studied for their role as flavor and fragrance agents. nih.govthegoodscentscompany.com For instance, methyl heptenone has been investigated for its ability to enhance the perception of sweetness in fructose (B13574) solutions. researcher.life

Furthermore, unsaturated methyl heptenones are significant in the study of chemical ecology, particularly as pheromones and attractants for insects. 6-Methyl-5-hepten-2-one (sulcatone) is a known attractant for certain mosquito species, like Aedes aegypti, and is also a component of the aggregation pheromone for the small hive beetle (Aethina tumida). wikipedia.orgbioone.orgnmppdb.com.ng Research has also identified it as a potential pest repellent. google.com The study of these compounds can lead to the development of more effective and environmentally friendly pest control strategies. nmppdb.com.ng The biosynthesis of these compounds in insects and plants is also an active area of research. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-6-methylhept-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4,6-7H,5H2,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNMTAYSENLHOW-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174973 | |

| Record name | (3E)-6-Methyl-3-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; oily-green, pungent herbaceous odour | |

| Record name | (E)-6-Methyl-3-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1070/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats and non-polar solvents, Miscible at room temperature (in ethanol) | |

| Record name | (E)-6-Methyl-3-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1070/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.840-0.850 | |

| Record name | (E)-6-Methyl-3-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1070/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20859-10-3, 2009-74-7 | |

| Record name | (3E)-6-Methyl-3-hepten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hepten-2-one, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3-hepten-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-6-Methyl-3-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hepten-2-one, 6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hepten-2-one, 6-methyl-, (3E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-3-HEPTEN-2-ONE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCK6O61TJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Methyl-3-hepten-2-one, trans- | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 6 Methyl 3 Hepten 2 One

Direct Organic Synthesis Approaches

The most prominent direct synthesis route for 6-methyl-3-hepten-2-one (B1310061) is the cross-aldol condensation reaction. This approach involves the base-catalyzed reaction between an aldehyde and a ketone.

Cross-Aldol Condensation Reactions

The cross-aldol condensation between isovaleraldehyde (B47997) and acetone (B3395972) stands as a key industrial method for the synthesis of this compound. googleapis.comgoogle.com This reaction involves the formation of a new carbon-carbon bond, leading to a β-hydroxy ketone (4-hydroxy-6-methyl-heptan-2-one), which subsequently dehydrates to form the target α,β-unsaturated ketone, this compound. google.comgoogle.com

The fundamental reaction is a well-established organic transformation where a base abstracts a proton from acetone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of isovaleraldehyde. The subsequent elimination of a water molecule yields the final product. A known process involves stirring an equimolar mixture of isovaleraldehyde and acetone at 20 to 25°C in the presence of aqueous sodium hydroxide (B78521). google.comgoogle.com However, to improve selectivity and yield, modern processes often employ continuous addition of the reactants. googleapis.comgoogle.com

One of the challenges in this synthesis is the potential for the self-aldol condensation of isovaleraldehyde, which can reduce the selectivity for the desired product. googleapis.com To mitigate this, reaction conditions are carefully controlled.

Catalytic Systems and Reaction Optimization

The efficiency and selectivity of the cross-aldol condensation are highly dependent on the catalytic system and reaction parameters.

Catalytic Systems: Aqueous alkali solutions are commonly used as catalysts for this reaction. googleapis.comgoogle.com Nitrogen-containing base catalysts have also been explored. The choice of catalyst influences the reaction rate and the formation of byproducts. For instance, processes have been developed using aqueous sodium hydroxide solution in the first stage of a two-stage process to produce 6-methylheptanone, where this compound is an intermediate. google.com The use of an aqueous alkali containing an alkaline substance is a central feature of many patented processes. google.comgoogle.comgoogle.com

Reaction Optimization:

Reactant Addition: To enhance the selectivity towards this compound, a process involving the continuous addition of both isovaleraldehyde and an aqueous alkali to acetone has been developed. googleapis.comgoogle.com This method helps to maintain a low concentration of the aldehyde, thus minimizing its self-condensation. googleapis.com Adding a mixture of isovaleraldehyde and the aqueous alkali to acetone is generally not preferred as it can lead to reduced selectivity. googleapis.com

Molar Ratios: The molar ratio of the reactants is a critical factor. To improve selectivity based on the more expensive isovaleraldehyde, acetone is preferably used in a range of 0.5 to 3 moles per mole of isovaleraldehyde. googleapis.com For optimizing volumetric efficiency, a range of 0.8 to 2 moles is more preferable, with 0.9 to 1.2 moles being particularly preferred. googleapis.com

Temperature: The reaction temperature is typically controlled within a range of -20 to 100°C. googleapis.com A preferred range of 40 to 80°C is often employed to achieve a practical reaction rate while improving selectivity. googleapis.com Lower reaction temperatures, while potentially increasing selectivity, may cause the reaction to halt at the intermediate β-hydroxyketone stage. google.comgoogle.com

Pressure: The condensation can be carried out under normal or elevated pressure. googleapis.com

Table 1: Optimized Reaction Parameters for Cross-Aldol Condensation

| Parameter | Preferred Range | Rationale | Source |

|---|---|---|---|

| Acetone:Isovaleraldehyde Molar Ratio | 0.9 : 1 to 1.2 : 1 | Improves volumetric efficiency and selectivity. | googleapis.com |

| Reaction Temperature | 40°C to 80°C | Balances reaction rate and selectivity. | googleapis.com |

| Reactant Addition | Continuous addition to acetone | Minimizes self-condensation of isovaleraldehyde. | googleapis.comgoogle.com |

| Catalyst | Aqueous Alkali (e.g., NaOH) | Effective for promoting the condensation. | googleapis.comgoogle.comgoogle.com |

Conversion Pathways from Precursor Molecules

This compound is not only a final product but also serves as a crucial intermediate that can be converted into other valuable compounds. The primary conversion pathway is hydrogenation.

The hydrogenation of this compound yields 6-methyl-2-heptanone, a saturated ketone. googleapis.comgoogle.comgoogle.com This conversion is significant because 6-methyl-2-heptanone is a key building block for the synthesis of larger molecules like phyton and isophytol (B1199701), which are important in the production of vitamins. googleapis.comgoogle.comgoogle.com The hydrogenation is typically carried out in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C). google.com The amount of catalyst generally ranges from 0.01 to 10% by weight based on the weight of this compound. googleapis.com

In some processes, the initial aldol (B89426) condensation product, 4-hydroxy-6-methylheptan-2-one (B12698187), is not isolated. Instead, it undergoes dehydration to this compound in situ, which is then hydrogenated in the same reaction system to the saturated ketone. google.com This integrated approach can improve process efficiency. For example, a mixture containing 4-hydroxy-6-methylheptan-2-one and this compound can be hydrogenated in the presence of a p-toluenesulfonic acid monohydrate and a 5%-palladium/carbon catalyst to produce 6-methylheptan-2-one (B42224). google.com

Chemical Transformations and Derivatization Studies of 6 Methyl 3 Hepten 2 One

Selective Hydrogenation of Functional Groups (e.g., C=C bond, C=O bond)

The selective hydrogenation of either the C=C or C=O bond in α,β-unsaturated ketones is a significant challenge in synthetic chemistry, as the hydrogenation of the C=C bond is generally more thermodynamically favorable. oup.com The choice of catalyst and reaction conditions is paramount in directing the reaction toward the desired product.

Hydrogenation of the Carbon-Carbon (C=C) Bond: The saturation of the alkene functional group is the most common hydrogenation pathway for 6-methyl-3-hepten-2-one (B1310061). This transformation is typically achieved with high selectivity using catalysts based on platinum group metals. Palladium, particularly on supports like carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃), is highly effective for this purpose. google.comgoogle.com These catalysts show a strong preference for activating the C=C bond over the C=O bond, leading to the formation of the corresponding saturated ketone. researchgate.net Nickel-based catalysts have also demonstrated high activity and selectivity for C=C bond saturation in related unsaturated ketones. researchgate.net

Hydrogenation of the Carbonyl (C=O) Bond: The selective reduction of the carbonyl group to a hydroxyl group, while preserving the C=C double bond, is a more complex transformation. This requires catalysts that preferentially activate the C=O bond. For the isomeric compound 6-methyl-5-hepten-2-one (B42903), copper-based catalysts, such as copper supported on silica (B1680970) (Cu/SiO₂), have been shown to be effective for the chemoselective hydrogenation of the C=O group. oup.comresearchgate.netresearchgate.net This process yields the unsaturated alcohol, 6-methyl-5-hepten-2-ol (B124558). oup.comresearchgate.net The principle suggests that similar copper-based systems could be employed for the selective C=O reduction of this compound under carefully controlled conditions, typically in the vapor phase at elevated temperatures (140-200 °C). oup.comresearchgate.net Modifying nano-nickel catalysts with tin or zirconium has also been explored to shift selectivity towards C=O hydrogenation. researchgate.net

Formation of Saturated Heptanones (e.g., 6-methylheptan-2-one)

The primary product from the hydrogenation of this compound is the saturated ketone, 6-methylheptan-2-one (B42224). This compound serves as an important intermediate in the synthesis of various fine chemicals, including fragrances and vitamins. google.comgoogle.com The process involves the catalytic addition of hydrogen across the C=C double bond.

The reaction is typically performed in an autoclave or a fixed-bed reactor under hydrogen pressure. google.comgoogle.com Common catalysts include palladium on carbon or palladium on alumina. google.comgoogle.comgoogle.com The process can be carried out without a solvent or in the presence of various solvents like hydrocarbons or alcohols. google.com Research has demonstrated high yields for this transformation under optimized conditions. For instance, using a 5% palladium-on-carbon catalyst at 100°C and 8 kg/cm ² hydrogen pressure resulted in a 92% yield of 6-methylheptan-2-one. google.com

| Catalyst | Support | Temperature (°C) | Pressure ( kg/cm ²) | Yield of 6-methylheptan-2-one (%) | Reference |

| 5% Palladium | Carbon | 100 | 8 | 92 | google.com |

| Palladium | Alumina | 80 | - | Not specified | google.com |

| Palladium | Carbon | 30 - 130 | 1 - 20 | Not specified | google.com |

Reaction Mechanisms and Stereochemical Control in Derivatization

The mechanisms governing the derivatization of this compound are dictated by the reagent and catalyst employed.

Hydrogenation Mechanisms: In catalytic hydrogenation, the mechanism involves the adsorption of the unsaturated ketone onto the surface of the metal catalyst. For catalysts like palladium and nickel, the π-system of the C=C bond interacts strongly with the metal surface, facilitating the addition of adsorbed hydrogen atoms and leading to the saturated ketone. researchgate.netresearchgate.net In contrast, catalysts like copper are believed to activate the carbonyl group through interaction with the oxygen lone pair, making the carbonyl carbon more susceptible to hydride attack and leading to the unsaturated alcohol. oup.com The modification of nickel catalysts with zirconium is thought to promote C=O hydrogenation via a stronger interaction between Zr and the carbonyl oxygen (Zr←O=C). researchgate.net

Ozonolysis Mechanism: Other derivatization reactions, such as ozonolysis, follow different mechanistic pathways. The reaction of ozone with the double bond of 6-methyl-5-hepten-2-one, an isomer, is proposed to proceed via the Criegee mechanism. researchgate.net This involves the initial formation of a primary ozonide, which then decomposes and rearranges to form carbonyl oxide compounds (Criegee intermediates) and carbonyls. researchgate.net

Stereochemical Aspects: this compound exists as stereoisomers, primarily the (E) and (Z) isomers related to the geometry of the double bond. The (E)-isomer is commonly referenced. nih.gov Derivatization reactions can lead to the formation of multiple stereoproducts. For example, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or the formation of oximes can result in isomeric products. researchgate.netresearchgate.net The reaction of synthetic 6-methyl-5-hepten-2-one with an O-methyl oxime (MOX) reagent yields two separable isomeric oximes in a 1:2 ratio, demonstrating the potential for forming multiple products from a single isomer of the starting ketone. researchgate.net Stereochemical control in the hydrogenation to form a chiral center at carbon 3 (if the starting material was, for example, 6-methyl-4-hepten-2-one) would require the use of chiral catalysts, a topic that remains highly specialized.

Advanced Analytical Chemistry Techniques for Methyl Heptenones

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental for separating 6-methyl-3-hepten-2-one (B1310061) from complex mixtures, enabling accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of methyl heptenones. Reverse-phase (RP) HPLC is particularly effective for separating compounds like (3E)-6-Methyl-3-hepten-2-one and its isomer, 6-methyl-5-hepten-2-one (B42903).

A common RP-HPLC method utilizes a C18 column, such as the Newcrom R1, which has low silanol (B1196071) activity. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.comsielc.com To achieve optimal separation and peak shape, a buffer is often added. For general applications, phosphoric acid can be used. sielc.comsielc.com However, for applications requiring compatibility with mass spectrometry (MS), formic acid is a suitable replacement. sielc.comsielc.com For faster analyses, Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller 3 µm particle columns can be employed. sielc.comsielc.com Detection is commonly performed using a UV detector, often set at 200nm for compounds like 6-methyl-5-hepten-2-one. sielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Interactive Table 1: HPLC Methodologies for Methyl Heptenones

| Compound | HPLC Mode | Column Example | Mobile Phase Components | Detector |

|---|---|---|---|---|

| (3E)-6-Methyl-3-hepten-2-one | Reverse Phase (RP) | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid/Formic Acid | MS-compatible |

| 6-Methyl-5-hepten-2-one | Reverse Phase (RP) | Newcrom R1 | Acetonitrile, Water, Sulfuric Acid | UV (200nm), MS-compatible |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile compounds like this compound, especially in complex matrices such as essential oils and fruit extracts. nih.govnih.govarabjchem.org The process often begins with an extraction step to isolate the volatile components. Liquid-liquid extraction (LLE) is a rapid, precise, and cost-effective method for this purpose. nih.gov

Following extraction, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the capillary column (e.g., DB-5ms or 5% phenyl methylpolysiloxane). nih.govresearchgate.net The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). acs.org The resulting fragmentation patterns are unique to each compound and serve as a "fingerprint" for identification. acs.orglibretexts.org For 6-methyl-5-hepten-2-one, characteristic ions can be used for confirmation. acs.org For instance, in one analysis, ions at m/z 126.1045, 111.0816, 108.0931, and 84.0602 supported its identification. acs.org The data from the GC-MS analysis allows for both qualitative identification by comparing fragmentation patterns to spectral libraries and quantitative analysis by measuring the abundance of specific ions. nih.govaesacademy.org This technique has been successfully used to identify 6-methyl-5-hepten-2-one in various plant essential oils, including those from Lippia dulcis and Melissa officinalis. nih.govarabjchem.org

Hyphenated Techniques for Real-Time Analysis

For the real-time analysis of volatile organic compounds (VOCs) like this compound, hyphenated techniques such as Proton Transfer Reaction – Time of Flight – Mass Spectrometry (PTR-ToF-MS) are invaluable. mdpi.comfrontiersin.org PTR-ToF-MS offers high sensitivity, often with detection limits in the parts-per-trillion by volume (pptv) range, and can provide full analyses in time scales from milliseconds to a few seconds. nih.govionicon.com

This technique uses soft chemical ionization, typically with hydronium ions (H₃O⁺), to protonate VOCs that have a higher proton affinity than water. copernicus.orgcopernicus.org This makes it highly selective for compounds like ketones. copernicus.org The resulting protonated molecules are then analyzed by a time-of-flight mass spectrometer, which provides high mass resolution, allowing for the determination of the elemental composition of the detected ions. acs.orgresearchgate.net

A challenge with standard H₃O⁺ ionization is the inability to differentiate between isomers, such as aldehydes and ketones. copernicus.org To overcome this, different reagent ions, like NO⁺, can be used. nih.govcopernicus.org In NO⁺ mode, ketones often undergo clustering reactions, while aldehydes exhibit hydride ion transfer, allowing for their distinction. nih.gov PTR-ToF-MS has been used in various applications, including monitoring VOCs in exhaled breath and analyzing emissions from plants. frontiersin.orgresearchgate.netnih.gov The development of software like ptairMS facilitates the processing and analysis of the large datasets generated by these real-time measurements. nih.govnih.gov

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound, complementing data from chromatographic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. For an α,β-unsaturated ketone like this compound, the most characteristic absorption is the carbonyl (C=O) stretching vibration. orgchemboulder.com Due to conjugation with the carbon-carbon double bond, this peak is shifted to a lower wavenumber, typically appearing in the range of 1685-1666 cm⁻¹, compared to the 1715 cm⁻¹ seen in saturated aliphatic ketones. orgchemboulder.comtjpr.org

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to study electronic transitions within a molecule. For α,β-unsaturated ketones, two characteristic absorption bands are observed. tjpr.orgresearchgate.net The strong π→π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically occurs between 220 and 250 nm. tjpr.orgmsu.edu A second, much weaker n→π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to a π* antibonding orbital, appears at longer wavelengths, generally between 300 and 380 nm. tjpr.orgmsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of 6-methyl-5-hepten-2-one shows distinct signals for each type of proton. For example, a spectrum recorded at approximately 400 MHz in CDCl₃ shows a signal for the vinylic proton at around 5.07 ppm. chemicalbook.com The protons of the methyl groups attached to the double bond appear at about 1.62 and 1.68 ppm, while the methyl protons of the acetyl group are observed around 2.13 ppm. chemicalbook.com The methylene (B1212753) protons adjacent to the carbonyl and the double bond appear as multiplets around 2.25 and 2.46 ppm, respectively. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For 6-methyl-5-hepten-2-one, the carbonyl carbon gives a signal in the downfield region, around 208.5 ppm. nih.gov The carbons of the C=C double bond appear at approximately 122.9 ppm and 132.6 ppm. nih.gov The carbons of the various methyl and methylene groups appear in the upfield region of the spectrum. nih.gov

Interactive Table 2: Spectroscopic Data for Methyl Heptenones

| Technique | Compound Type | Key Feature | Typical Range/Value |

|---|---|---|---|

| FTIR | α,β-Unsaturated Ketone | C=O Stretch (conjugated) | 1685-1666 cm⁻¹ |

| UV | α,β-Unsaturated Ketone | π→π* Transition | 220-250 nm |

| UV | α,β-Unsaturated Ketone | n→π* Transition | 300-380 nm |

| ¹H NMR | 6-Methyl-5-hepten-2-one | Vinylic Proton (CH) | ~5.07 ppm |

| ¹³C NMR | 6-Methyl-5-hepten-2-one | Carbonyl Carbon (C=O) | ~208.5 ppm |

Environmental Fate and Atmospheric Chemistry of Methyl Heptenones

Atmospheric Degradation Processes and Products

In the atmosphere, the primary degradation pathways for methyl heptenones are through reactions with photochemically produced oxidants, principally ozone (O₃) and hydroxyl (OH) radicals. oecd.org The presence of a carbon-carbon double bond in their structure makes them particularly susceptible to ozonolysis.

The gas-phase reaction of 6-methyl-5-hepten-2-one (B42903) with ozone is relatively rapid, with a calculated atmospheric half-life of about 38.4 minutes. oecd.org Reaction with OH radicals is also a significant degradation route, with a half-life estimated at 4.2 hours. oecd.org Theoretical studies using density functional theory confirm that the ozonolysis is initiated by the formation of a primary ozonide, which then decomposes via the Criegee mechanism to form carbonyl oxide intermediates. researchgate.net These highly reactive intermediates can then undergo further reactions to form a variety of stable, smaller gas-phase products. researchgate.netrsc.org

Experimental studies on the ozonolysis of 6-methyl-5-hepten-2-one have identified several key gas-phase products. bham.ac.ukresearchgate.net The formation of these products is consistent with the established Criegee mechanism for alkene ozonolysis. researchgate.netbham.ac.uk

Table 1: Gas-Phase Products from the Ozonolysis of 6-Methyl-5-hepten-2-one

| Precursor Compound | Identified Product | Molar Yield (from O₃ reaction) | Reference |

|---|---|---|---|

| 6-Methyl-5-hepten-2-one | Acetone (B3395972) | 0.302 ± 0.048 | researchgate.net |

| 6-Methyl-5-hepten-2-one | 4-Oxopentanal | 0.82 ± 0.21 | researchgate.net |

Data table based on research findings from referenced studies.

The reaction rate constants determine the atmospheric lifetime of these compounds. Studies have quantified these rates for 6-methyl-5-hepten-2-one, highlighting the importance of both ozone and OH radical reactions in its atmospheric removal. researchgate.net

Table 2: Atmospheric Reaction Rate Constants for 6-Methyl-5-hepten-2-one at 296 K

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| OH radical | (1.57 ± 0.39) × 10⁻¹⁰ | researchgate.net |

| NO₃ radical | (7.5 ± 3.0) × 10⁻¹² | researchgate.net |

Data table compiled from an experimental study on gas-phase reactions. researchgate.net

Biodegradation Pathways and Environmental Persistence in Water and Soil

The biodegradability of a chemical is a critical factor in determining its persistence in aquatic and terrestrial environments. For methyl heptenones, standardized tests following Organisation for Economic Co-operation and Development (OECD) guidelines have been conducted.

Specifically, 6-methyl-5-hepten-2-one has been shown to be readily biodegradable according to OECD criteria. oecd.org In a 28-day Manometric Respirometry Test (OECD 301F), which measures oxygen consumption by microorganisms, the substance achieved approximately 91% degradation. oecd.org This result significantly exceeds the 60% threshold required to be classified as "readily biodegradable". givaudan.compops.int The test also fulfilled the "10-day window" criterion, where at least 60% degradation is achieved within 10 days of the degradation rate reaching 10%, further confirming its non-persistent nature in the environment. oecd.org Given a positive result in a ready biodegradability test, it is assumed that the chemical will undergo rapid and ultimate breakdown in the environment. googleapis.com

Table 3: Ready Biodegradability of 6-Methyl-5-hepten-2-one

| Test Guideline | Inoculum | Test Duration | Result | Classification | Reference |

|---|

This table summarizes the results from a key study on the biodegradability of 6-methyl-5-hepten-2-one.

Due to its chemical structure, hydrolysis is not considered a significant degradation pathway for this compound. oecd.org

Environmental Distribution and Transport Modeling

The environmental distribution of a chemical describes its partitioning into different environmental compartments such as air, water, soil, and sediment. This can be predicted using transport models like the Mackay Level I fugacity model, which relies on the substance's physical and chemical properties.

For 6-methyl-5-hepten-2-one, Mackay Level I modeling indicates that the compound will predominantly partition into the air (69%) and water (30%) compartments. oecd.org A very small fraction, less than 1% each, is expected to be distributed into soil and sediment. oecd.org This distribution is governed by properties such as vapor pressure, water solubility, and the resulting Henry's Law Constant. oecd.org

The potential for a substance to accumulate in organisms (bioaccumulation) or adsorb to soil and sediment (geoaccumulation) can be estimated from its octanol-water partition coefficient (log Kow) and soil organic carbon-water (B12546825) partition coefficient (log Koc), respectively. With a measured log Kow of 2.4, significant bioaccumulation is not expected for 6-methyl-5-hepten-2-one. oecd.org

Table 4: Environmental Distribution and Properties of 6-Methyl-5-hepten-2-one

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Distribution (Mackay Level I) | |||

| Air | 69% | Main environmental compartment | oecd.org |

| Water | 30% | Secondary environmental compartment | oecd.org |

| Soil | < 1% | Minor environmental compartment | oecd.org |

| Sediment | < 1% | Minor environmental compartment | oecd.org |

| Physical-Chemical Properties | |||

| log Kow | 2.4 (at 25 °C) | Low bioaccumulation potential | oecd.org |

Data table based on the OECD SIDS report for 6-methyl-5-hepten-2-one.

Research Applications and Synthetic Utility of Methyl Heptenones

Chemical Intermediate in Complex Organic Synthesis

6-Methyl-3-hepten-2-one (B1310061) and its isomers are pivotal intermediates in the chemical industry, serving as foundational building blocks for a wide array of complex organic molecules. Their versatile reactivity makes them indispensable in the production of vitamins, as well as essential aroma and flavor compounds.

A significant industrial application involves the synthesis of this compound through the cross-aldol condensation of isovaleraldehyde (B47997) and acetone (B3395972). googleapis.comgoogle.com This product is then typically subjected to hydrogenation to yield 6-methyl-2-heptanone. googleapis.comgoogle.com This saturated ketone is a crucial precursor in the synthesis of isophytol (B1199701) and phyton, which are key intermediates for the production of Vitamin E. googleapis.com

More broadly, the isomer 6-methyl-5-hepten-2-one (B42903) is widely cited as a starting material for numerous terpenoids. lookchem.com It is an intermediate for producing dehydrolinalool, linalool, citral, and pseudoionone. chemicalbook.comguidechem.com These compounds, in turn, are used in the large-scale synthesis of Vitamin A, Vitamin E, and Vitamin K1. chemicalbook.com The total synthesis of linalool, a valuable fragrance and a precursor to Vitamin E, frequently starts from 6-methyl-5-hepten-2-one. lookchem.comodowell.com The process involves an ethynylation reaction with acetylene (B1199291) to form dehydrolinalool, followed by selective hydrogenation to yield linalool. scentree.cogoogle.comgoogle.comscentree.co This ketone is also a precursor for pseudoionone, which is subsequently used to synthesize ionones, a class of fragrance compounds prized for their violet-like aroma. lookchem.com

Furthermore, research has demonstrated the utility of 6-methyl-hepten-2-one in synthesizing Thyrsiferyl 23-Acetate, a compound investigated for its potential as an anti-leukemic agent that induces apoptosis. fishersci.cacymitquimica.comchemicalbook.com

Table 1: Synthetic Utility of Methyl Heptenones

| Intermediate | Synthetic Product | Primary Application/Significance |

|---|---|---|

| This compound | 6-Methyl-2-heptanone | Intermediate for Phyton and Isophytol (Vitamin E synthesis) googleapis.comgoogle.com |

| 6-Methyl-5-hepten-2-one | Dehydrolinalool | Intermediate for Linalool chemicalbook.comguidechem.comgoogle.comgoogle.com |

| 6-Methyl-5-hepten-2-one | Linalool | Fragrance, Flavor, Intermediate for Vitamin E lookchem.comodowell.comscentree.coscentree.co |

| 6-Methyl-5-hepten-2-one | Citral | Fragrance, Flavor, Intermediate for Vitamin A chemicalbook.comguidechem.com |

| 6-Methyl-5-hepten-2-one | Pseudoionone | Intermediate for Ionones and Vitamin A lookchem.comchemicalbook.comguidechem.com |

| 6-Methyl-5-hepten-2-one | Ionones | Fragrance and Flavor Compounds lookchem.com |

| 6-Methyl-hepten-2-one | Thyrsiferyl 23-Acetate | Investigated for anti-leukemic properties fishersci.cachemicalbook.comchemdad.com |

Applications in Agricultural Science and Food Technology

In the realms of agricultural science and food technology, 6-methyl-5-hepten-2-one (MHO) has been identified as a significant volatile organic compound (VOC) with dual roles as both a biochemical marker and a pest management agent.

A key application is its use as a marker for oxidative stress in fruit, particularly in the context of apple superficial scald. researchgate.net This postharvest physiological disorder causes browning of the fruit skin during cold storage, leading to significant economic losses. scielo.br Research has established that superficial scald is linked to the auto-oxidation of α-farnesene, a natural compound in the apple peel. researchgate.net 6-methyl-5-hepten-2-one is a major oxidation product of α-farnesene, and its concentration is significantly correlated with the development of visible scald symptoms. usda.govnih.gov This makes MHO a valuable biochemical marker for monitoring the oxidative stress and predicting the onset of this disorder in susceptible apple cultivars like 'Granny Smith'. researchgate.net

In pest management, 6-methyl-5-hepten-2-one exhibits a range of semiochemical activities. It has been identified as an effective attractant for certain insect species, which can be exploited in vector control strategies. For instance, the Aedes aegypti mosquito, a vector for various diseases, possesses a specific odor receptor gene that is highly sensitive to this compound, also known as sulcatone. nmppdb.com.ng It also plays a role in attracting slug-parasitic nematodes, suggesting it could be used to enhance the efficacy of these biocontrol agents against mollusk pests. mdpi.com Conversely, it acts as a potent repellent and fumigant against the maize weevil, Sitophilus zeamais, and has shown fungicidal effects against key phytopathogenic fungi in stored maize. mdpi.com This suggests its potential for use in eco-friendly pest control formulations to protect stored grains. nmppdb.com.ngmdpi.com

Table 2: Applications of 6-Methyl-5-hepten-2-one in Agriculture and Food Technology

| Application Area | Specific Use | Target Organism/System |

|---|---|---|

| Biochemical Marker | Monitoring oxidative stress and predicting superficial scald | Apple fruit (Malus domestica) researchgate.netusda.gov |

| Pest Management | Attractant for vector control and oviposition site selection | Aedes aegypti (mosquito) nmppdb.com.ng |

| Pest Management | Attractant for biocontrol agents | Slug-parasitic nematodes mdpi.com |

| Pest Management | Repellent, fumigant, and fungicidal agent | Sitophilus zeamais (maize weevil), Fusarium, Aspergillus mdpi.com |

| Pest Management | Component in pest repellent formulations | General insect pests google.com |

Potential for Development in Chemical Biology and Material Science

The established utility of 6-methyl-heptenones as versatile chemical intermediates provides a strong foundation for their continued and expanded development in chemical biology and material science. Their inherent properties are particularly valuable in the fragrance, flavor, and pest control industries.

In the flavor and fragrance industries, 6-methyl-5-hepten-2-one is a recognized ingredient valued for its strong, citrus-like, and green aroma profile. lookchem.comchemicalbull.comnih.gov Its natural occurrence as a degradation product of terpenes in plants like lemongrass and as a flavor volatile in tomatoes contributes to its appeal. lookchem.comdergipark.org.tr The potential for development lies in leveraging its structure to synthesize novel aroma compounds and in optimizing its use in formulations to achieve specific sensory characteristics in foods, beverages, and perfumes. lookchem.comchemicalbull.com

In the context of material science and chemical biology, the most significant potential lies in the development of advanced pest control formulations. Its proven efficacy as an insect attractant, repellent, and fumigant makes it a prime candidate for creating next-generation, environmentally friendlier pesticides. nmppdb.com.ngmdpi.com Formulations could be designed for the controlled release of 6-methyl-5-hepten-2-one, potentially in combination with other semiochemicals, to create highly specific lures for mass trapping systems or barriers for crop protection. google.comresearchgate.net Its demonstrated ability to influence mosquito egg-laying behavior and act as a fumigant for stored product pests highlights its potential in public health and food security applications. nmppdb.com.ngmdpi.com Further research could focus on encapsulating the compound in novel materials to enhance its stability and prolong its activity in field conditions.

Q & A

Q. What are the standard analytical methods for identifying and quantifying 6-Methyl-3-hepten-2-one in complex mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound due to its volatility and compatibility with ketone detection. Calibration curves using certified reference standards (e.g., FL No. 07.258 as per food additive regulations) ensure quantification accuracy. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is recommended, focusing on characteristic peaks for the α,β-unsaturated ketone moiety. Researchers should validate methods using spiked matrices to account for matrix interference .

Q. How is this compound synthesized, and what are the key reaction optimization parameters?

Methodological Answer: A common synthesis route involves aldol condensation of methyl ethyl ketone with prenal (3-methyl-2-butenal), catalyzed by acidic or basic conditions. Critical parameters include:

- Temperature control (60–80°C) to minimize side reactions.

- Catalyst selection (e.g., NaOH for base-catalyzed reactions) to enhance yield.

- Solvent polarity (e.g., ethanol/water mixtures) to stabilize intermediates.

Post-synthesis purification via fractional distillation (boiling point ~145–150°C) is essential to isolate the target compound from isomers like 6-Methyl-5-hepten-2-one .

Q. What role does this compound play in fragrance formulation, and how is its stability assessed?

Methodological Answer: As a flavoring agent (FL No. 07.258), it contributes green, fruity notes. Stability is evaluated under accelerated aging conditions (40°C, 75% relative humidity) over 28 days. Headspace GC-MS monitors volatile degradation products, while UV-Vis spectroscopy tracks oxidation of the conjugated enone system. Compatibility with other fragrance components (e.g., terpenes) is tested via phase-separation assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

Methodological Answer: Discrepancies often arise from differing exposure models (e.g., inhalation vs. dermal). A systematic approach includes:

- Critical review of study designs (e.g., dose ranges, exposure duration) using databases like PubMed and Toxline .

- Surrogate analysis : Compare data with structurally related compounds (e.g., 5-methyl-3-heptanone) to infer toxicity mechanisms .

- In silico modeling : Apply QSAR tools to predict metabolic pathways (e.g., cytochrome P450 oxidation) and potential reactive intermediates .

Q. What experimental strategies are recommended for elucidating the metabolic fate of this compound in mammalian systems?

Methodological Answer:

- In vitro assays : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., epoxidation at the double bond).

- Isotopic labeling : Introduce deuterium at the methyl or carbonyl group to track metabolic transformations via LC-HRMS.

- Enzyme inhibition studies : Co-incubate with CYP3A4/2E1 inhibitors (e.g., ketoconazole) to delineate enzymatic contributions .

Q. How can computational chemistry optimize the enantioselective synthesis of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states to predict enantiomeric excess (ee) in asymmetric aldol reactions.

- Catalyst screening : Simulate chiral catalysts (e.g., proline derivatives) to identify stereochemical control points.

- Solvent effects : Use COSMO-RS models to optimize solvent polarity for kinetic resolution .

Q. What methodologies are used to assess the environmental persistence of this compound in aquatic systems?

Methodological Answer:

- OECD 301F biodegradation test : Measure biological oxygen demand (BOD) over 28 days to estimate half-life.

- Photolysis studies : Exclude UV light (290–400 nm) to simulate sunlight degradation; monitor via HPLC.

- QSAR-based ecotoxicity : Predict bioaccumulation factors (BCF) using log P values (~1.8) and molecular volume .

Guidance for Data Interpretation

- Contradiction management : Cross-validate findings with orthogonal methods (e.g., GC-MS vs. NMR for purity) .

- Toxicity thresholds : Refer to IFRA standards for safe usage levels in consumer products (e.g., ≤0.1% in leave-on cosmetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.